5-chloro-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide is a chemical compound with the molecular formula C13H11ClN2O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide typically involves the condensation of 5-chloro-2-hydroxybenzoic acid with pyridin-2-ylmethylamine. This reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for benzamide derivatives often involve high-yielding and eco-friendly processes. One such method includes the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a solid acid catalyst . This method is advantageous due to its simplicity, low reaction times, and the use of recoverable catalysts.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro and hydroxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3) are used under basic conditions.
Major Products Formed
The major products formed from these reactions include quinones, amines, and substituted benzamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-chloro-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: The compound is used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 5-chloro-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to bacterial enzymes, thereby inhibiting their activity and leading to antibacterial effects . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and chelate metal ions .
Comparison with Similar Compounds
Similar Compounds
2-hydroxy-N-(pyridin-2-ylmethyl)benzamide: Lacks the chloro substituent, which may affect its reactivity and biological activity.
5-chloro-2-hydroxy-N-phenylbenzamide: Similar structure but with a phenyl group instead of a pyridin-2-ylmethyl group, leading to different chemical and biological properties.
Uniqueness
5-chloro-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide is unique due to the presence of both chloro and pyridin-2-ylmethyl groups, which contribute to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C13H11ClN2O2 |
---|---|
Molecular Weight |
262.69 g/mol |
IUPAC Name |
5-chloro-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide |
InChI |
InChI=1S/C13H11ClN2O2/c14-9-4-5-12(17)11(7-9)13(18)16-8-10-3-1-2-6-15-10/h1-7,17H,8H2,(H,16,18) |
InChI Key |
KDLFEDQUSPQSTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C2=C(C=CC(=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.